4-Bromo-2-methoxynicotinonitrile

Description

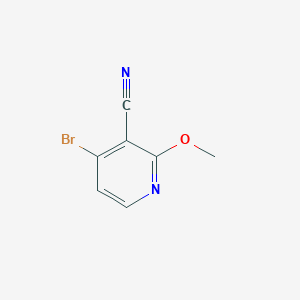

4-Bromo-2-methoxynicotinonitrile is a pyridine derivative featuring a bromine atom at the 4-position, a methoxy group at the 2-position, and a nitrile group at the 3-position. This compound belongs to the nicotinonitrile family, which is characterized by a pyridine ring substituted with a nitrile group. Such derivatives are critical intermediates in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules.

Properties

Molecular Formula |

C7H5BrN2O |

|---|---|

Molecular Weight |

213.03 g/mol |

IUPAC Name |

4-bromo-2-methoxypyridine-3-carbonitrile |

InChI |

InChI=1S/C7H5BrN2O/c1-11-7-5(4-9)6(8)2-3-10-7/h2-3H,1H3 |

InChI Key |

LSPMIOIHXVLYJU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=CC(=C1C#N)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Functional Group Variations

4-Bromo-2-methoxynicotinaldehyde (CAS 1060806-59-8)

- Molecular Formula: C₇H₆BrNO₂

- Key Features : Replaces the nitrile group with an aldehyde (-CHO) at position 3.

- Implications : The aldehyde group enhances electrophilicity, making it reactive toward nucleophilic addition reactions. This contrasts with the nitrile group, which is more stable but can undergo hydrolysis to carboxylic acids or amides .

4-Bromo-2-methoxynicotinic Acid (CAS 1211579-98-4)

- Molecular Formula: C₇H₆BrNO₃

- Key Features : Contains a carboxylic acid (-COOH) at position 3 instead of a nitrile.

- Implications : The carboxylic acid group increases water solubility and acidity (pKa ~2-3), enabling salt formation for improved bioavailability. This is critical for drug formulations, whereas nitriles are typically metabolized to amides or acids in vivo .

Substituent Position and Electronic Effects

2-Bromo-4-methylnicotinonitrile (Compound 50, )

- Molecular Formula : C₇H₅BrN₂

- Key Features : Methyl group at position 4 and bromine at position 2.

- Implications : The methyl group introduces steric hindrance and electron-donating effects, altering reactivity in cross-coupling reactions. NMR data (δ2.6 ppm for methyl) and mass spectrometry (M⁺ at m/z 196/198) confirm structural integrity .

2-Amino-5-bromo-4-methoxynicotinonitrile (CAS 951884-75-6)

- Molecular Formula : C₇H₆BrN₃O

- Key Features: Amino (-NH₂) at position 2 and methoxy (-OCH₃) at position 4.

- Applications include intermediates for kinase inhibitors .

Steric and Lipophilic Modifications

4-Bromo-2-methoxy-3-(trifluoromethyl)pyridine (CAS 1211583-64-0)

- Molecular Formula: C₇H₅BrF₃NO

- Key Features : Trifluoromethyl (-CF₃) at position 3.

- Implications : The -CF₃ group increases lipophilicity (logP ~2.5), enhancing membrane permeability. This is advantageous in central nervous system (CNS) drug design .

5-Bromo-2-(dimethylamino)nicotinonitrile (CAS 1346537-10-7)

- Molecular Formula : C₈H₈BrN₃

- Key Features: Dimethylamino (-N(CH₃)₂) at position 2.

- Implications: The dimethylamino group introduces strong electron-donating effects, accelerating electrophilic substitution reactions. Used in synthesizing fluorescent probes .

Comparative Data Table

Research Findings and Implications

- Methoxy groups stabilize intermediates via resonance .

- Bioactivity: Amino-substituted derivatives (e.g., 2-Amino-5-bromo-4-methoxynicotinonitrile) show enhanced binding to ATP pockets in kinases, as demonstrated in preclinical studies .

- Lipophilicity : Trifluoromethyl groups (e.g., in CAS 1211583-64-0) improve blood-brain barrier penetration, critical for neurotherapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.